2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide
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Overview
Description
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, and a propanamide moiety linked to a dimethylphenoxy and nitrophenyl group
Preparation Methods
The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of pyrazoles is a key step, often achieved using difluoromethylating agents under specific conditions Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the difluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and nitrophenyl-substituted amides. Compared to these compounds, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole .
Properties
Molecular Formula |
C22H22F2N4O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C22H22F2N4O4/c1-12-5-6-13(2)20(7-12)32-18-10-16(9-17(11-18)28(30)31)25-22(29)15(4)27-14(3)8-19(26-27)21(23)24/h5-11,15,21H,1-4H3,(H,25,29) |
InChI Key |
AWWLIRABBUURCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(C)N3C(=CC(=N3)C(F)F)C |
Origin of Product |
United States |
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